
4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer. This compound was first synthesized in 2013 and has since been the subject of numerous scientific studies.
Wirkmechanismus
4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK is involved in the signaling pathways that regulate the growth and survival of cancer cells. By inhibiting BTK, 4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide can effectively block these pathways and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide has also been shown to have anti-inflammatory properties. This is because BTK is also involved in the signaling pathways that regulate inflammation. By inhibiting BTK, 4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide can reduce inflammation and alleviate symptoms associated with inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is that it has shown efficacy against various types of cancer, making it a promising candidate for further development. However, one limitation is that it may not be effective in all patients, and further research is needed to identify the patient populations that would benefit most from this treatment.
Zukünftige Richtungen
There are several future directions for research on 4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide. One area of interest is in combination therapy, where 4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is used in conjunction with other anti-cancer drugs to enhance its efficacy. Another area of interest is in identifying biomarkers that can predict patient response to 4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide, which could help tailor treatment to individual patients. Finally, further research is needed to fully understand the biochemical and physiological effects of 4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide, which could lead to the development of new treatments for cancer and inflammatory diseases.
Synthesemethoden
The synthesis of 4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide involves several steps, including the reaction of tert-butylamine with 4-chlorobenzoyl chloride to form 4-(tert-butyl)benzamide. This is then reacted with 1-tosylpyrrolidine-2-methanol to form the final product, 4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide has been extensively studied for its potential in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. In preclinical studies, 4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-17-7-13-21(14-8-17)29(27,28)25-15-5-6-20(25)16-24-22(26)18-9-11-19(12-10-18)23(2,3)4/h7-14,20H,5-6,15-16H2,1-4H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQKDGQLNNPBQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

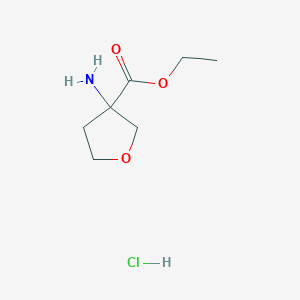
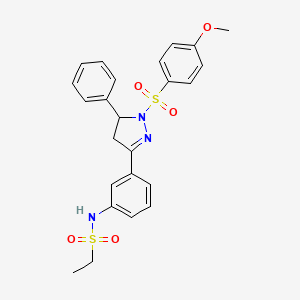
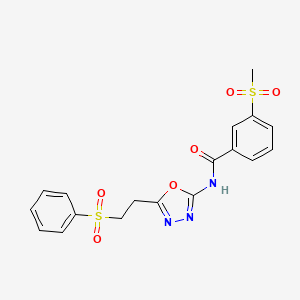
![N-(4-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2396414.png)
![6-(5-Pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2396416.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2396417.png)

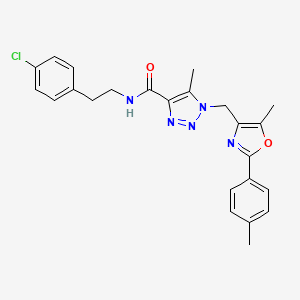
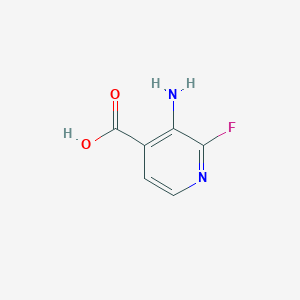
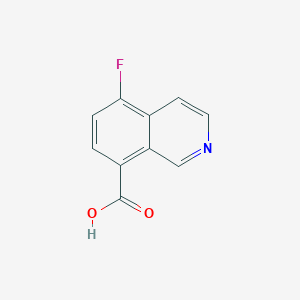

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclopropanecarboxamide hydrochloride](/img/structure/B2396428.png)
![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2396429.png)
![2-(4-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2396430.png)